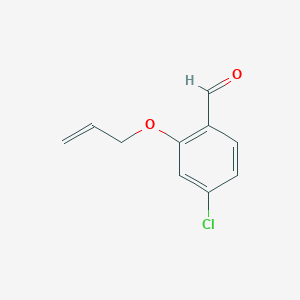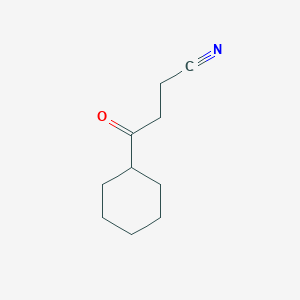
Cycloheptylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptylazanium;chloride is an organic compound with the molecular formula C7H16ClN. It is a quaternary ammonium salt where the nitrogen atom is bonded to a cycloheptyl group and a chloride ion. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloheptylazanium;chloride can be synthesized through the reaction of cycloheptylamine with hydrochloric acid. The process involves the following steps:
Cycloheptylamine Synthesis: Cycloheptylamine is prepared by the hydrogenation of cycloheptanone in the presence of ammonia and a suitable catalyst such as Raney nickel.
Formation of this compound: Cycloheptylamine is then reacted with hydrochloric acid to form this compound. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors for the synthesis of cycloheptylamine, followed by the addition of hydrochloric acid in a controlled environment to ensure the purity and yield of the final product. The process is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation Reactions: The cycloheptyl group can be oxidized to form cycloheptanone or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form cycloheptylamine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with reagents like sodium hydroxide or potassium cyanide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, usually in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Major Products
Substitution: Cycloheptyl alcohol, cycloheptyl cyanide.
Oxidation: Cycloheptanone, cycloheptanol.
Reduction: Cycloheptylamine.
Aplicaciones Científicas De Investigación
Cycloheptylazanium;chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ionic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cycloheptylazanium;chloride involves its ability to interact with biological membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and receptors, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylammonium chloride: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Cyclooctylammonium chloride: Contains a cyclooctyl group, offering different steric and electronic properties.
Uniqueness
Cycloheptylazanium;chloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic characteristics compared to its six- and eight-membered counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective.
Propiedades
Número CAS |
69163-89-9 |
|---|---|
Fórmula molecular |
C7H15ClN- |
Peso molecular |
148.65 g/mol |
Nombre IUPAC |
cycloheptanamine;chloride |
InChI |
InChI=1S/C7H15N.ClH/c8-7-5-3-1-2-4-6-7;/h7H,1-6,8H2;1H/p-1 |
Clave InChI |
PVXWLXWTEKCYGD-UHFFFAOYSA-M |
SMILES canónico |
C1CCCC(CC1)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester](/img/structure/B8555295.png)












